1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid
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Overview
Description
1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid is a heterocyclic compound with a molecular formula of C14H8N2O4. This compound is known for its unique structure, which includes both pyridine and isoindoline moieties. It is used in various fields of scientific research due to its potential biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid typically involves the reaction of isoindoline derivatives with pyridine carboxylic acids under specific conditions. One common method includes the condensation of isoindoline-1,3-dione with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. specific industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
- 1,3-Dioxo-2-methylisoindoline-5-carboxylic acid
- 1,3-Dioxo-2-ethylisoindoline-5-carboxylic acid
Uniqueness
1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid is unique due to the presence of both pyridine and isoindoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-9-5-4-8(14(19)20)7-10(9)13(18)16(12)11-3-1-2-6-15-11/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWAYWWOYHEHJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353662 |
Source
|
Record name | 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186384-46-3 |
Source
|
Record name | 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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